11R-Hede

Übersicht

Beschreibung

11R-Hede is a synthetic compound that has been used in laboratory experiments for a variety of purposes. This compound, which is also known as 11R-Hydroxy-3-methyl-hexadec-13-enoic acid, is a derivative of linoleic acid, an essential fatty acid found in nature. 11R-Hede has a wide range of applications in scientific research, including its use in biochemical and physiological studies. In

Wissenschaftliche Forschungsanwendungen

PET/CT Imaging with 11C-meta-Hydroxyephedrine

The use of 11C-labeled meta-hydroxyephedrine (11C-HED) in PET/CT imaging for visualizing the sympathetic nervous system has been explored. 11C-HED shows rapid uptake in localized tumors of this system. Whole-body imaging using 11C-HED PET/CT is feasible for patients with tumors of the sympathetic nervous system, offering more detailed tumor lesion detection compared to 123I-MIBG SPECT/CT (Franzius et al., 2006).

Hydrogen Embrittlement Mechanisms in Metals

Studies on hydrogen embrittlement (HE) in metals, particularly steels and iron, incorporate 11R-Hede mechanisms such as hydrogen-enhanced localized plasticity (HELP) and hydrogen-enhanced decohesion (HEDE). Advanced experimental methods and multiscale modeling approaches are applied to explore the synergistic activity of HELP and HEDE in different steel grades (Djukic et al., 2019).

Chromatin Structure in Rat Hepatocarcinoma Cells

A chemically induced rat tumor cell line (HeDe) was characterized, showing changes in chromatin structure. The study revealed different chromatin structures between normal hepatocytes and HeDe cells, indicating potential implications for cancer research and treatment (Trencsényi et al., 2007).

Synthesis of 4-[11C]Methylmetaraminol

Research on synthesizing 4-[11C]methylmetaraminol, a PET tracer with increased metabolic stability relative to [11C]HED, has been conducted. The synthesis involved a palladium-catalyzed cross-coupling reaction, aiming to improve assessment of myocardial sympathetic innervation (Langer et al., 2001).

Lunar Laser Ranging with Apollo 11

The first retroreflector array placed on the moon by Apollo 11 facilitated lunar laser ranging (LLR), turning the Earth-moon system into a laboratory for broad investigations, including geophysics and lunar science (Dickey et al., 1994).

Borromean Halo Nuclei Research

Research into Borromean halo nuclei, like 6 He and 11 Li, has been advanced through three-body descriptions and comparisons with three-body calculations for these nuclei (Zhukov et al., 1993).

Catecholamine Uptake and Storage in Transplanted Human Heart

A study using positron emission tomography with [11C]HED showed the potential for sympathetic reinnervation in transplanted human hearts (Schwaiger et al., 1991).

High-Energy-Density (HED) Experimental Facilities

The emergence of high-energy-density (HED) experimental facilities, such as high-energy lasers and Z-pinches, has enabled new experimental science in astrophysics, examining matter under extreme conditions (Remington et al., 2004).

Eigenschaften

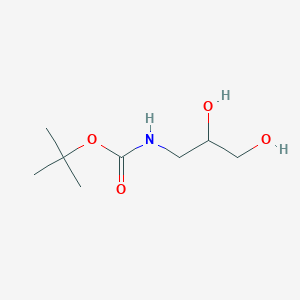

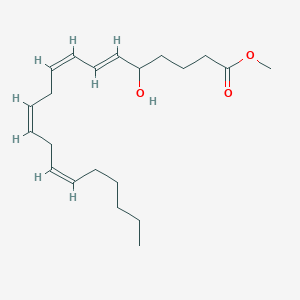

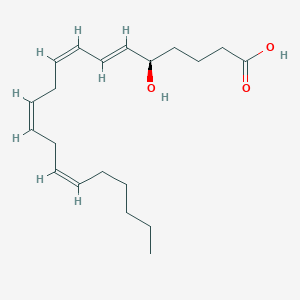

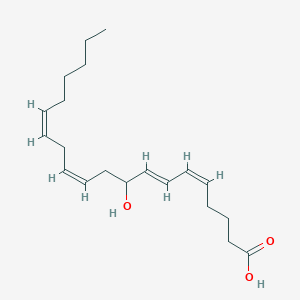

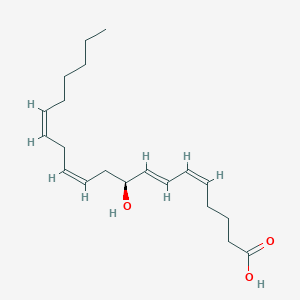

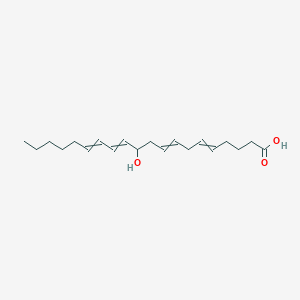

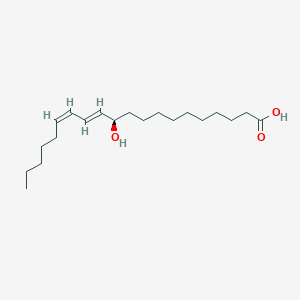

IUPAC Name |

(11R,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-VOYJXKAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

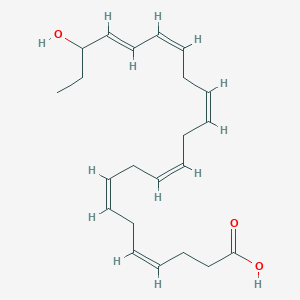

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@@H](CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11R-Hede | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.